molecular formula C20H22N4O5 B11629881 2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B11629881
M. Wt: 398.4 g/mol
InChI Key: PUANXCGWMHHZAQ-UHFFFAOYSA-N
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Description

2-{3-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a diazinane ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Diazinane Ring Formation: The diazinane ring is formed by the cyclization of appropriate precursors, often involving the reaction of urea derivatives with formaldehyde.

    Coupling Reactions: The indole and diazinane moieties are coupled through a condensation reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Acetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazinane ring, potentially converting it to a more reduced form.

    Substitution: The compound can participate in substitution reactions, especially at the acetamide group, where the methoxyethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced diazinane derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole and diazinane-containing molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the diazinane ring could modulate the compound’s overall activity. The acetamide group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETIC ACID
  • 2-{3-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ETHANOL

Uniqueness

Compared to similar compounds, 2-{3-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}-N-(2-METHOXYETHYL)ACETAMIDE stands out due to the presence of the methoxyethyl group. This group may confer unique solubility and reactivity properties, making the compound more versatile in various applications.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C20H22N4O5/c1-22-18(26)15(19(27)23(2)20(22)28)10-13-11-24(12-17(25)21-8-9-29-3)16-7-5-4-6-14(13)16/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,25)

InChI Key

PUANXCGWMHHZAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NCCOC)C(=O)N(C1=O)C

Origin of Product

United States

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